5-Methyl-2-(phenylsulfonyl)thiazole
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Overview
Description
5-Methyl-2-(phenylsulfonyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 5-position and a phenylsulfonyl group at the 2-position. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, including neonicotinoid insecticides like Thiamethoxam.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(phenylsulfonyl)thiazole typically involves the reaction of 5-methylthiazole with phenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as chloroform or ethyl acetate, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the process involves rigorous quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(phenylsulfonyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Methyl-2-(phenylsulfonyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of insecticides and other agrochemicals
Mechanism of Action
The mechanism of action of 5-Methyl-2-(phenylsulfonyl)thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, in its role as an insecticide intermediate, it targets the nervous system of insects, leading to paralysis and death .
Comparison with Similar Compounds
Thiazole: The parent compound with a simpler structure.
2-Phenylthiazole: Lacks the sulfonyl group but has similar biological activities.
5-Methyl-2-phenylthiazole: Similar structure but without the sulfonyl group
Uniqueness: 5-Methyl-2-(phenylsulfonyl)thiazole is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO2S2 |
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Molecular Weight |
239.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H9NO2S2/c1-8-7-11-10(14-8)15(12,13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
UCBGUIWPKXDZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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